molecular formula C6H5Cl2N3O2 B13014499 (3,6-Dichloropyridazin-4-yl)glycine

(3,6-Dichloropyridazin-4-yl)glycine

Cat. No.: B13014499
M. Wt: 222.03 g/mol
InChI Key: RZAXGGPEEBHNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Dichloropyridazin-4-yl)glycine is a chemical compound with the molecular formula C6H5Cl2N3O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,6-dichloropyridazine with glycine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of (3,6-Dichloropyridazin-4-yl)glycine may involve large-scale chlorination processes followed by purification steps to ensure high purity and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(3,6-Dichloropyridazin-4-yl)glycine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives of this compound .

Scientific Research Applications

(3,6-Dichloropyridazin-4-yl)glycine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3,6-Dichloropyridazin-4-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: A closely related compound with similar chemical properties but lacking the glycine moiety.

    Pyridazine Derivatives: Other derivatives of pyridazine with different substituents at various positions.

Uniqueness

(3,6-Dichloropyridazin-4-yl)glycine is unique due to the presence of both chlorine atoms and the glycine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H5Cl2N3O2

Molecular Weight

222.03 g/mol

IUPAC Name

2-[(3,6-dichloropyridazin-4-yl)amino]acetic acid

InChI

InChI=1S/C6H5Cl2N3O2/c7-4-1-3(6(8)11-10-4)9-2-5(12)13/h1H,2H2,(H,9,10)(H,12,13)

InChI Key

RZAXGGPEEBHNJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.